1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid
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Overview
Description
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrazolo[3,4-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the cyclopropyl group can be introduced through cyclopropanation reactions. The final step often involves the formation of the carboxylic acid group through oxidation or hydrolysis reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Industrial production may also incorporate continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a scaffold for developing new therapeutic agents, particularly in cancer research due to its ability to inhibit specific kinases.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. One notable target is cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. By binding to the active site of CDK2, it prevents the phosphorylation of key substrates, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This mechanism highlights its potential as an anti-cancer agent.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features but lacking the cyclopropyl group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a different ring fusion pattern, showing distinct biological activities.
Purine Derivatives: Compounds like adenine and guanine share structural similarities and are known for their roles in nucleic acids.
Uniqueness: 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWFCGYTSZKHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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